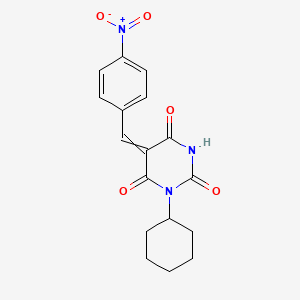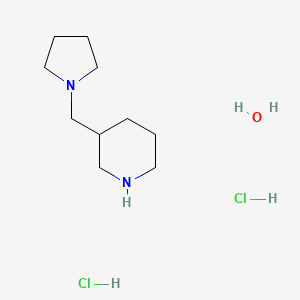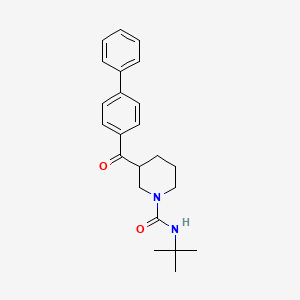
1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as CNB-001, is a small molecule compound that has been studied for its potential therapeutic applications in various neurological disorders. CNB-001 has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of conditions such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
作用机制
The exact mechanism of action of 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is thought to act through multiple pathways. 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause damage to cells and tissues.
Biochemical and Physiological Effects:
1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a number of biochemical and physiological effects that contribute to its potential therapeutic applications. 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to reduce oxidative stress and inflammation, which are thought to play a role in the development of neurological disorders. 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to improve mitochondrial function, which is important for the proper functioning of cells.
实验室实验的优点和局限性
1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for use in lab experiments. It is a small molecule compound that can be easily synthesized and purified, making it suitable for further research and development. 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to have low toxicity, which is important for its potential use as a therapeutic agent.
One limitation of 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental models. Additionally, 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
未来方向
There are several future directions for research on 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the potential use of 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in the treatment of traumatic brain injury. 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have neuroprotective effects in models of traumatic brain injury, and further research is needed to determine its potential therapeutic applications in humans.
Another area of interest is the potential use of 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in the treatment of Alzheimer's disease. 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have neuroprotective effects in models of Alzheimer's disease, and further research is needed to determine its potential as a therapeutic agent for this condition.
Finally, further research is needed to fully understand the mechanism of action of 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. This will help to identify potential targets for therapeutic intervention and improve our understanding of the potential applications of this compound in neurological disorders.
合成方法
The synthesis of 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves a multi-step process starting with the reaction of cyclohexylamine and ethyl acetoacetate to form 1-cyclohexyl-3-oxobutylamine. This intermediate is then reacted with urea and para-nitrobenzaldehyde to form the final product, 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. The synthesis of 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been optimized to improve yield and purity, making it suitable for further research and development.
科学研究应用
1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential therapeutic applications in neurological disorders. In preclinical studies, 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have neuroprotective effects in models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury. 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
属性
IUPAC Name |
1-cyclohexyl-5-[(4-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c21-15-14(10-11-6-8-13(9-7-11)20(24)25)16(22)19(17(23)18-15)12-4-2-1-3-5-12/h6-10,12H,1-5H2,(H,18,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFSZMGNKZRKEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-5-[(4-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(1-{4-[3-(methoxymethyl)-1-pyrrolidinyl]-4-oxobutyl}-1H-tetrazol-5-yl)methyl]-4-methylpiperidine](/img/structure/B6136148.png)
![1-(4-ethyl-1-piperazinyl)-3-(4-{[(3-isoxazolylmethyl)(methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6136162.png)


![N-(3-isoxazolylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6136179.png)

![methyl [1-(1,3-benzothiazol-2-yl)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B6136202.png)
![2-({5-[4-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B6136204.png)
![6-propyl-2-[(2,3,6-trichlorobenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B6136215.png)
![5-(2-methoxyphenyl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6136225.png)
![1-(4-methoxyphenyl)-4-[1-(2-thienylacetyl)-3-piperidinyl]piperazine](/img/structure/B6136233.png)
![2-{[2-(3-cyclohexylpropanoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B6136235.png)
![3-[2-(2,2-diallyl-1-pyrrolidinyl)-2-oxoethyl]-4-(2-fluoro-4-methoxybenzyl)-2-piperazinone](/img/structure/B6136240.png)
![1,3-dimethyl-4-(4-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6136254.png)